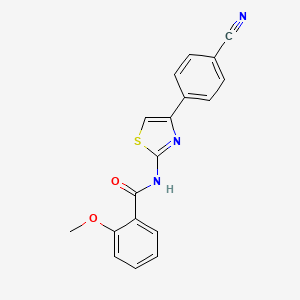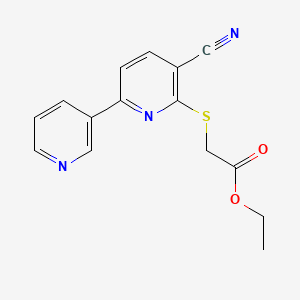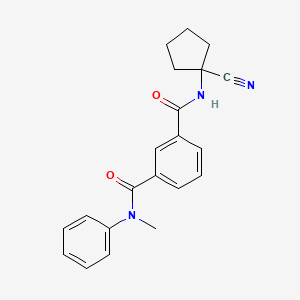
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-(4-cyanophenyl)thiazol-2-yl)-2-methoxybenzamide” is a chemical compound that likely contains a thiazole ring, which is a fundamental part of some clinically applied drugs . Thiazole derivatives have been documented to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Synthesis Analysis
While specific synthesis information for this compound is not available, thiazole derivatives can be synthesized from ubiquitous thiosemicarbazones and low-cost α-bromoketones .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
N-(4-(4-cyanophenyl)thiazol-2-yl)-2-methoxybenzamide derivatives have shown promising results in antimicrobial and antifungal screenings. For instance, derivatives incorporating the thiazole ring have been synthesized and tested for in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as their inhibitory action against several strains of fungi. These findings suggest the potential of thiazole derivatives as valuable therapeutic interventions for treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013). Similarly, Schiff bases containing 2,4-disubstituted thiazole ring demonstrated good to excellent anti-fungal activity against strains like Candida albicans, Cryptococcus neoformans, and Aspergillus flavus (Bharti, Nath, Tilak, & Singh, 2010).
Anticancer Activity
Research into the anticancer properties of this compound derivatives has also yielded significant findings. Novel 4-thiazolidinone derivatives, for example, have been designed as agonists of benzodiazepine receptors, with some compounds displaying considerable anticonvulsant activity and sedative-hypnotic activity without impairing learning and memory, suggesting a nuanced interaction with benzodiazepine receptors (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017). Additionally, a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) agents, derived from structural modifications of the lead compound ATCAA, improved antiproliferative activity against melanoma and prostate cancer cells from the micromolar to the low nanomolar range, indicating their potential as anticancer agents through inhibition of tubulin polymerization (Lu, Li, Wang, Ross, Chen, Dalton, Li, & Miller, 2009).
Novel Heterocyclic Systems
The exploration of novel heterocyclic systems derived from this compound has led to the development of compounds with varied pharmacological profiles. For example, synthesis efforts have resulted in the creation of polyfunctionally substituted heterocyclic compounds with demonstrated antiproliferative activity against several human cancer cell lines, highlighting the potential of these compounds in anticancer drug development (Shams, Mohareb, Helal, & Mahmoud, 2010).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c1-23-16-5-3-2-4-14(16)17(22)21-18-20-15(11-24-18)13-8-6-12(10-19)7-9-13/h2-9,11H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIUZVRVUQBOURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2784700.png)



![N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2784708.png)

![4-[4-(Phenylsulfanyl)phenyl]-1,2,3-thiadiazole](/img/structure/B2784710.png)

![2-[1-(pentylamino)ethyl]-4(3H)-quinazolinone](/img/structure/B2784714.png)
![tert-Butyl 5-thia-8-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2784716.png)
![7-Chloro-5-methyl-2-(2-(quinolin-2-YL)ethyl)-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-1,6(5H)-dione](/img/structure/B2784718.png)
![methyl 4-((2-(1H-pyrazol-1-yl)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2784719.png)

